molecular formula C9H17NO2 B1378745 3,7-Dioxa-10-azaspiro[5.6]dodecane CAS No. 1797417-98-1

3,7-Dioxa-10-azaspiro[5.6]dodecane

Cat. No.: B1378745
CAS No.: 1797417-98-1
M. Wt: 171.24 g/mol
InChI Key: XGGXIYRWPLEVRV-UHFFFAOYSA-N
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Description

3,7-Dioxa-10-azaspiro[5.6]dodecane (CAS: 1797417-98-1) is a spirocyclic compound with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol . Its structure features two oxygen atoms at positions 3 and 7, a nitrogen atom at position 10, and a spiro junction connecting two cycloalkane rings (5- and 6-membered) .

Properties

IUPAC Name

3,7-dioxa-10-azaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-10-5-8-12-9(1)2-6-11-7-3-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGXIYRWPLEVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dioxa-10-azaspiro[5.6]dodecane typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing both oxygen and nitrogen functionalities . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Spirocyclic Compounds

3,10-Dioxa-7-azaspiro[5.6]dodecane

  • Molecular Formula: C₉H₁₇NO₂ (same as the target compound) .
  • Structural Differences : Oxygen atoms are at positions 3 and 10, while nitrogen is at position 6. This positional isomerism alters the electronic distribution and steric profile.
  • Key Properties: Collision Cross-Section (CCS): Predicted CCS values for adducts (e.g., [M+H]⁺: 141.1 Ų, [M+Na]⁺: 149.2 Ų) differ from those of the target compound, suggesting distinct mass spectrometric behavior .

1-Oxa-4-azaspiro[5.6]dodecane

  • Molecular Formula: C₁₀H₁₉NO .
  • Structural Differences : Contains one oxygen and one nitrogen atom in a spiro framework. The reduced heteroatom count decreases polarity compared to the target compound.

3,7-Dimethyl-3,7,11-triazaspiro[5.6]dodecane

  • CAS : 1268334-80-0 .
  • Structural Differences : Three nitrogen atoms (positions 3, 7, and 11) and methyl substituents. The additional nitrogen and alkyl groups increase hydrophobicity and steric hindrance.
  • Key Properties :
    • Reactivity : Methyl groups may enhance metabolic stability, making it suitable for pharmacokinetic optimization in drug candidates .

3,8-Dioxa-11-azaspiro[5.6]dodecane

  • Molecular Formula: C₉H₁₇NO₂ (same as the target compound) .
  • Structural Differences : Oxygen atoms at positions 3 and 8, nitrogen at position 11. This isomerism affects ring strain and intermolecular interactions.
  • Key Properties :
    • Safety : Documented storage conditions (e.g., temperature-sensitive) and hazard classifications align with spirocyclic amines but differ in specifics .

Key Research Findings

Structural Isomerism : Compounds with identical formulas (e.g., 3,7-Dioxa-10-aza vs. 3,8-Dioxa-11-aza) exhibit divergent physicochemical properties due to heteroatom positioning .

Biological Relevance : Nitrogen-rich derivatives (e.g., triazaspiro compounds) show promise in drug design for improved target engagement .

Analytical Differentiation : CCS values and mass spectrometry profiles enable precise discrimination between spirocyclic isomers .

Biological Activity

3,7-Dioxa-10-azaspiro[5.6]dodecane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by the presence of two oxygen atoms and one nitrogen atom integrated into a dodecane framework. Its molecular formula is C9H17NO2C_9H_{17}NO_2 with a molecular weight of approximately 171.24 g/mol . The spirocyclic nature of the compound contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's spirocyclic structure enhances its binding affinity, which can lead to modulation of various biological pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic processes.
  • Receptor Interaction : It has been suggested that this compound can bind to specific receptors, influencing signal transduction pathways .

Biological Activity

Research on the biological activity of this compound has indicated several potential therapeutic applications:

Neuroprotective Effects

Recent studies have explored the compound's neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit phosphodiesterase (PDE) and histone deacetylases (HDACs) suggests it may enhance neuronal survival and function by promoting histone acetylation and increasing cyclic AMP levels .

Case Studies and Research Findings

A selection of studies highlights the diverse biological activities associated with this compound:

StudyFocusFindings
Rabal et al. (2016)Alzheimer’s DiseaseDemonstrated that compounds with similar structures could enhance neuronal signaling pathways through dual inhibition of PDEs and HDACs .
BenchChem AnalysisChemical PropertiesIdentified potential applications in organic synthesis and as probes in biological studies .
Toxicological AssessmentSafety ProfileReported an LD50 greater than 2000 mg/kg, indicating low acute toxicity in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Dioxa-10-azaspiro[5.6]dodecane
Reactant of Route 2
3,7-Dioxa-10-azaspiro[5.6]dodecane

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